Atliprofen
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Overview
Description
ATLIPROFEN is a non-steroidal anti-inflammatory drug (NSAID) that has been developed for its analgesic, antipyretic, and anti-inflammatory properties. It is structurally related to other NSAIDs but has unique characteristics that make it a valuable addition to the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
ATLIPROFEN can be synthesized through a series of chemical reactions involving the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture in a water bath at around 60°C for about 20 minutes, followed by cooling and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and vacuum filtration to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ATLIPROFEN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ATLIPROFEN has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its potential to treat conditions such as arthritis, pain, and fever.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
ATLIPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating symptoms .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ATLIPROFEN.
Ketoprofen: Similar in structure but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which allows for selective inhibition of COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with other NSAIDs .
Properties
CAS No. |
108912-14-7 |
---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(4-thiophen-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15) |
InChI Key |
PFLCZHOSQMPCMN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atliprofen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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